(2-(Methylamino)thiazol-5-yl)methanol
Description
Significance and Versatility of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry
The thiazole nucleus is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to engage in various biological interactions. Its aromatic nature, coupled with the presence of both a hydrogen bond acceptor (the nitrogen atom) and a sulfur atom that can participate in various non-covalent interactions, makes it an ideal building block for designing molecules that can bind to a diverse range of biological targets. chemicalbook.com
The versatility of the thiazole ring is evident in the broad spectrum of pharmacological activities exhibited by thiazole-containing compounds. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antipsychotic activities. nih.gov This wide range of biological effects has cemented the thiazole moiety as a cornerstone in the development of new drugs.
A testament to its significance is the presence of the thiazole ring in numerous commercially successful drugs. For instance, the blockbuster antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, features a thiazole core. Similarly, the widely used non-steroidal anti-inflammatory drug (NSAID) Meloxicam incorporates this heterocyclic system. Other notable examples include the antibiotic Cefdinir and the histamine (B1213489) H2 receptor antagonist Famotidine. The continued exploration of thiazole chemistry promises to yield even more therapeutic breakthroughs in the future.
Overview of Thiazole-Based Scaffolds in Target-Oriented Chemical Biology
In the realm of target-oriented chemical biology, the thiazole scaffold has proven to be an invaluable tool for the development of specific and potent modulators of biological processes. Its rigid, planar structure provides a predictable framework for the spatial arrangement of functional groups, allowing for the rational design of molecules that can interact with high affinity and selectivity with the active sites of enzymes or the binding pockets of receptors.
The 2-aminothiazole (B372263) moiety, in particular, is a frequently employed scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 2-aminothiazole core can act as a bioisostere for other hinge-binding motifs, enabling it to form key hydrogen bonding interactions within the ATP-binding site of many kinases. This has led to the development of several potent and selective kinase inhibitors that are currently in clinical development.
Furthermore, the thiazole ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and bioavailability. This chemical tractability makes the thiazole scaffold an attractive starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Research Focus on (2-(Methylamino)thiazol-5-yl)methanol and its Derivatives
In recent years, there has been a growing research interest in a specific thiazole derivative, This compound , and its related compounds. While this particular molecule may not be an end-product therapeutic agent itself, it serves as a crucial intermediate in the synthesis of more complex and biologically active thiazole-containing molecules.
The strategic importance of this compound lies in its versatile chemical structure. The primary alcohol at the 5-position and the methylamino group at the 2-position provide two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. A key transformation in the utilization of this scaffold involves the conversion of the methanol (B129727) group. For instance, the corresponding acetyl derivative, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, can be readily synthesized. This ketone can then undergo bromination to yield 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. nih.gov
This α-bromoketone is a highly valuable and reactive intermediate. It serves as a key building block for the synthesis of a wide range of fused heterocyclic systems and other complex thiazole derivatives through reactions with various nucleophiles, such as heterocyclic amines and thiosemicarbazones. nih.gov These subsequent reactions have been shown to produce compounds with significant antimicrobial and other biological activities. The ability to generate a diverse library of compounds from this central precursor highlights the strategic importance of this compound in modern drug discovery efforts.
Below is a table summarizing key information about this compound and its direct derivative used in further synthesis:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | C5H8N2OS | 144.20 | Synthetic Intermediate |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | C7H9BrN2OS | 250.13 | Reactive Building Block |
The ongoing research into the synthesis and derivatization of this compound underscores the continued relevance of the thiazole scaffold in the quest for novel and effective therapeutic agents. As our understanding of disease pathways deepens, the demand for versatile and synthetically accessible building blocks like this will undoubtedly continue to grow.
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
[2-(methylamino)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C5H8N2OS/c1-6-5-7-2-4(3-8)9-5/h2,8H,3H2,1H3,(H,6,7) |
InChI Key |
DMLMOVXBAYNDFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(S1)CO |
Origin of Product |
United States |
Chemical Derivatization and Structural Diversification of the Methylamino Thiazol 5 Yl Moiety
Attachment of Aromatic Aldehydes via Condensation Reactions (e.g., Claisen-Schmidt)
The attachment of aromatic aldehydes to the (methylamino)thiazol-5-yl core is commonly achieved through condensation reactions, a classic strategy for forming carbon-carbon bonds. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.org This reaction typically involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, under basic or acidic conditions.
In the context of the (methylamino)thiazol-5-yl moiety, a common precursor for this reaction is the corresponding ketone, such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone. This ketone can be condensed with various aromatic aldehydes to synthesize thiazole-based chalcones, which are known for their diverse biological activities. nih.gov The reaction proceeds by deprotonation of the α-carbon of the acetyl group on the thiazole (B1198619) ring, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone.
This synthetic approach allows for the introduction of a wide array of substituted aromatic and heteroaromatic rings, enabling the systematic exploration of how these substituents influence the biological profile of the resulting molecule.
Table 1: Examples of Thiazole-Based Chalcones Synthesized via Claisen-Schmidt Condensation This table is interactive and represents typical products from the reaction type described.
| Precursor Ketone | Aromatic Aldehyde | Resulting Chalcone Structure |
|---|---|---|
| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | Benzaldehyde | (E)-1-(4-methyl-2-(methylamino)thiazol-5-yl)-3-phenylprop-2-en-1-one |
| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one |
| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one |
Reactions with Heterocyclic Amines and Thioamides for Polyheterocyclic Systems
The functional groups on the (methylamino)thiazol-5-yl core can be leveraged to construct more complex, multi-ring heterocyclic systems. By reacting derivatives like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various nucleophiles such as heterocyclic amines and thioamides, chemists can synthesize novel di-, tri-, and even tetrathiazole moieties, as well as fused systems like thiopyrano[2,3-d]thiazoles. nih.govmdpi.com
The synthesis of molecules containing multiple thiazole rings is a strategy to enhance biological activity. nih.govnih.gov A key intermediate, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, is highly reactive towards nucleophilic substitution and cyclization. nih.govmdpi.com
Reaction of this α-bromoketone derivative with heterocyclic amines, such as 2-aminothiazole (B372263) or 2-aminobenzothiazole, leads to the formation of dithiazole systems. nih.govmdpi.com Similarly, reaction with thiosemicarbazone derivatives provides a straightforward route to compounds containing linked thiazole rings. nih.govmdpi.com These reactions typically proceed by initial N-alkylation or S-alkylation, followed by intramolecular cyclization and dehydration to form a new thiazole ring. This modular approach has been successfully employed to create libraries of di-, tri-, and tetrathiazole compounds for biological screening. nih.gov
Table 2: Synthesis of Polythiazole Systems This table is interactive and provides representative examples of polyheterocyclic synthesis.
| Thiazole Precursor | Reactant | Resulting Polyheterocyclic System | Reference |
|---|---|---|---|
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiazole | Dithiazole derivative | nih.govmdpi.com |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiophenol | Benzothiazinyl-thiazole derivative | nih.govmdpi.com |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivatives | Hydrazinyl-bithiazole derivatives | nih.gov |
Fused heterocyclic systems often exhibit distinct biological properties due to their rigid, conformationally constrained structures. The thiopyrano[2,3-d]thiazole scaffold is one such system that has garnered significant interest for its potential therapeutic applications, including anticancer activity. nih.govnih.govsemanticscholar.org
The synthesis of these fused rings can be achieved through various routes, notably the hetero-Diels-Alder reaction. nih.govresearchgate.net This involves the reaction of a 1,3-thiazole derivative acting as the heterodiene with a suitable dienophile. For instance, 5-arylidene-4-thioxo-2-thiazolidinones can react with dienophiles like 1,4-naphthoquinone (B94277) or N-phenylmaleimide to yield the fused thiopyrano[2,3-d]thiazole core. nih.govsemanticscholar.orgresearchgate.net These reactions are often stereoselective and provide an efficient method for constructing the complex tricyclic framework. nih.gov The resulting fused compounds can be further functionalized to explore structure-activity relationships. nih.gov
Modifications of the Methylamino Substituent for Structure-Activity Relationship (SAR) Probing
The 2-methylamino group on the thiazole ring is a critical site for modification when conducting structure-activity relationship (SAR) studies. Altering the size, electronics, and hydrogen-bonding capacity of this substituent can have profound effects on a compound's affinity and selectivity for its biological target. acs.orgmdpi.com
For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives designed as cyclin-dependent kinase (CDK) inhibitors, modifications at the 2-amino position of the thiazole were explored. acs.org It was found that substituting the amino group with a methylamino or ethylamino group had a minimal effect on CDK9 potency but was detrimental to activity against CDK2 and CDK4. Introducing bulkier substituents, such as phenyl or pyridyl groups, led to a significant reduction in activity against all tested CDKs. acs.org This highlights the steric constraints within the kinase active site.
In other studies, acylation or alkylation of the amino group has been used to modulate ligand-receptor interactions. nih.gov For instance, converting the secondary methylamino group to various amides or tertiary amines can alter the molecule's binding mode and pharmacological profile. nih.gov These modifications are essential for fine-tuning the potency, selectivity, and pharmacokinetic properties of lead compounds. mdpi.com
Table 3: SAR of the 2-Amino Substituent in Thiazole-Based CDK9 Inhibitors This interactive table summarizes the impact of substituent changes on biological activity, based on findings from cited research. acs.org
| Thiazole C2-Substituent | Effect on CDK9 Potency | Effect on CDK2/CDK4 Potency |
|---|---|---|
| -NH₂ (Amino) | Baseline | Baseline |
| -NHCH₃ (Methylamino) | Minimal effect | Decreased activity |
| -NHCH₂CH₃ (Ethylamino) | Minimal effect | Decreased activity |
| -NH-Phenyl (Phenylamino) | Significantly reduced activity | Significantly reduced activity |
Introduction of Water-Solubilizing Groups
Poor aqueous solubility is a common challenge in drug development that can hinder oral bioavailability and formulation. The (methylamino)thiazol-5-yl scaffold offers several handles for the introduction of water-solubilizing groups to improve the physicochemical properties of drug candidates.
The basic nitrogen atom of the methylamino group is a key site for increasing hydrophilicity. It can be protonated to form a salt (e.g., hydrochloride, hydrobromide), which is a standard method for enhancing the water solubility of amine-containing drugs. evitachem.com
Additionally, the C5-methanol substituent serves as a versatile anchor for derivatization. evitachem.com The hydroxyl group can be used to create prodrugs, such as phosphate (B84403) or amino acid esters, which are cleaved in vivo to release the active parent drug. These ester linkages can significantly improve aqueous solubility. Furthermore, the hydroxyl group can be oxidized to a carboxylic acid, providing another ionizable center for salt formation or for conjugation to polar moieties like polyethylene (B3416737) glycol (PEG) or amino acids. These strategies are integral to optimizing compounds for further preclinical and clinical development. evitachem.com
Advanced Spectroscopic and Crystallographic Characterization of 2 Methylamino Thiazol 5 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei. The expected NMR data for (2-(Methylamino)thiazol-5-yl)methanol are inferred from spectral analyses of analogous 2-aminothiazole (B372263) and 5-substituted thiazole (B1198619) compounds. rsc.orgmdpi.comrsc.org
In the ¹H NMR spectrum, the single proton attached to the C4 position of the thiazole ring is expected to appear as a sharp singlet, typically in the range of δ 6.8–7.5 ppm. rsc.orgrsc.org The methylene (B1212753) protons (-CH₂OH) at the C5 position would likely resonate as a singlet around δ 4.5–5.0 ppm. The methyl protons of the methylamino group (-NHCH₃) are anticipated to produce a singlet signal at approximately δ 2.9–3.5 ppm. derpharmachemica.com The chemical shifts for the amine (-NH) and hydroxyl (-OH) protons are variable and will appear as broad singlets, their positions being highly dependent on solvent, concentration, and temperature.
In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring are expected at distinct chemical shifts. The C2 carbon, bonded to two nitrogen atoms, is the most deshielded, with a predicted resonance around δ 168–170 ppm. rsc.org The C5 carbon, bearing the methanol (B129727) group, is expected in the region of δ 148–154 ppm, while the C4 carbon is predicted to appear further upfield, around δ 100–115 ppm. rsc.orgrsc.org The methyl carbon of the amino group would likely be found at δ 30–35 ppm, and the methylene carbon of the methanol group is expected around δ 55–60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Thiazole H-4 | ~ 6.8 - 7.5 (s) | ~ 100 - 115 |
| -CH ₂OH | ~ 4.5 - 5.0 (s) | ~ 55 - 60 |
| -NH | broad s | - |
| -OH | broad s | - |
| -NHCH ₃ | ~ 2.9 - 3.5 (s) | ~ 30 - 35 |
| Thiazole C2 | - | ~ 168 - 170 |
| Thiazole C5 | - | ~ 148 - 154 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. The analysis of this compound would reveal characteristic vibrational modes corresponding to its distinct structural features. scirp.orgcdnsciencepub.com
The IR spectrum is expected to be dominated by a broad absorption band in the 3400–3200 cm⁻¹ region, arising from the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. mdpi.com Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The characteristic vibrations of the thiazole ring are a key feature. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce strong to medium bands in the 1640–1450 cm⁻¹ region. rsc.org The N-H bending vibration may also appear in this region, around 1600 cm⁻¹. The C-O stretching of the primary alcohol group is anticipated to be a strong band between 1050 and 1150 cm⁻¹. mdpi.com
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching vibrations of the thiazole ring would likely produce strong signals in the Raman spectrum. scirp.org
Table 2: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretching | -NH- | ~ 3400 - 3200 | Medium, Broad |
| O-H Stretching | -OH | ~ 3400 - 3200 | Strong, Broad |
| C-H Stretching (Aromatic) | Thiazole C-H | ~ 3100 - 3000 | Medium |
| C-H Stretching (Aliphatic) | -CH₃, -CH₂- | ~ 2960 - 2850 | Medium |
| C=N / C=C Stretching | Thiazole Ring | ~ 1640 - 1450 | Strong to Medium |
| N-H Bending | -NH- | ~ 1600 | Medium |
| C-O Stretching | -CH₂OH | ~ 1150 - 1050 | Strong |
| C-S Stretching | Thiazole Ring | ~ 750 - 650 | Medium to Weak |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₈N₂OS), the exact molecular weight is 144.0357 Da. In electron ionization mass spectrometry (EI-MS), an abundant molecular ion peak [M]⁺ at m/z 144 would be expected. rsc.org
The fragmentation of thiazole derivatives is often characterized by the cleavage of the ring and the loss of substituents. sapub.orgresearchgate.net For this compound, several key fragmentation pathways can be predicted:
Loss of a hydroxymethyl radical: A primary fragmentation would likely involve the cleavage of the C5-substituent, resulting in a fragment ion [M - •CH₂OH]⁺ at m/z 113.
Loss of a methyl radical: Cleavage of the N-methyl bond could lead to the formation of an ion [M - •CH₃]⁺ at m/z 129.
Thiazole Ring Cleavage: Thiazole rings typically fragment via cleavage of the S-C2 and C4-C5 bonds. researchgate.net This can lead to the formation of characteristic ions such as [CH₃NH-C≡S]⁺ (m/z 74) or other fragments resulting from more complex rearrangements. The stability of the thiazole ring often results in fragments where the ring remains intact. sapub.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Origin |
| 144 | [C₅H₈N₂OS]⁺ | Molecular Ion [M]⁺ |
| 113 | [C₄H₅N₂S]⁺ | [M - •CH₂OH]⁺ |
| 129 | [C₄H₅N₂OS]⁺ | [M - •CH₃]⁺ |
| 74 | [C₂H₄NS]⁺ | [CH₃NHCS]⁺ from ring cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission Studies
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The thiazole ring acts as a chromophore, and its substitution with an electron-donating methylamino group and a hydroxymethyl group is expected to influence its absorption properties. Typically, substituted thiazoles exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. mdpi.comrsc.org For this compound, an absorption maximum (λmax) is predicted to be in the range of 250–300 nm.
Many thiazole-containing compounds are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. rsc.orgresearchgate.net Thiazole orange, for example, is a well-known dye whose fluorescence increases dramatically upon binding to nucleic acids. nih.govaatbio.com The presence of the electron-donating amino group on the thiazole ring in the target molecule suggests a potential for fluorescence emission. researchgate.net If fluorescent, the compound would likely have an emission maximum at a longer wavelength than its absorption maximum, with the exact position and quantum yield being sensitive to solvent polarity. mdpi.com
Table 4: Predicted Photophysical Properties for this compound
| Parameter | Technique | Predicted Observation |
| λmax | UV-Vis Absorption | ~ 250 - 300 nm |
| Molar Absorptivity (ε) | UV-Vis Absorption | Moderate to High |
| Excitation Wavelength | Fluorescence | Corresponds to λmax |
| Emission Wavelength | Fluorescence | > 300 nm (if fluorescent) |
| Stokes Shift | Fluorescence | Emission λ - Excitation λ |
X-ray Diffraction Studies for Solid-State Conformational Behavior and Crystal Packing
X-ray diffraction on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound is not available, analysis of related 2-aminothiazole derivatives allows for a detailed prediction of its solid-state characteristics. uq.edu.auresearchgate.netnih.gov
Table 5: Predicted Crystallographic Features for this compound
| Structural Feature | Description |
| Molecular Geometry | Planar thiazole ring. |
| Primary Intermolecular Interaction | Hydrogen Bonding (N-H···N, O-H···N, O-H···O). |
| Secondary Intermolecular Interaction | π-π stacking between thiazole rings. |
| Likely Crystal Packing Motif | Formation of hydrogen-bonded chains, sheets, or 3D networks. |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO/LUMO)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of thiazole (B1198619) derivatives. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying molecular geometries, energies, and orbital properties. irjweb.com
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.comasianpubs.org A small energy gap generally signifies higher chemical reactivity and lower kinetic stability, as it is energetically easier for the molecule to be excited. mdpi.com
Theoretical studies on various thiazole derivatives have been performed to calculate these parameters. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine the FMO energies for compounds structurally related to (2-(Methylamino)thiazol-5-yl)methanol. These calculations help predict the most probable sites for electrophilic and nucleophilic attacks and explain charge transfer interactions within the molecule. irjweb.com
Below is a table summarizing quantum chemical parameters calculated for representative thiazole derivatives, illustrating the typical values obtained in such analyses.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | DFT B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |
| 2-amino-4-(p-tolyl)thiazole (APT) | DFT B3LYP/6-311G(d,p) | -5.54 | N/A | N/A | researchgate.net |
| 2,4,5-trimethyl thiazole | DFT | N/A | N/A | < 12.46 | asianpubs.org |
| Thiazole-based hydrazone (TCAH8) | DFT B3PW91/6-311G(d,p) | N/A | N/A | 3.595 | acs.orgnih.gov |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and bonds. A key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. mdpi.comacs.org
The table below presents representative stabilization energies from NBO analyses of various thiazole derivatives, highlighting the key donor-acceptor interactions.
| Compound Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|---|
| Thiazole Azo Dye A | π(C38-C42) | π(C35-C36) | 58.90 | mdpi.com |
| Thiazole Azo Dye C | π(C1-C2) | π(C35-C50) | 49.30 | mdpi.com |
| Thiazole-based Hydrazone (TCAH8) | Strongest Intramolecular Interaction | 24.1 | acs.orgnih.gov | |
| Thiazole Selone Dimer | n(Se) | σ*(N-H) | 20.39 | acs.org |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. researchgate.netnih.gov
For thiazole derivatives, MEP analysis typically reveals that the most negative potential is concentrated around the nitrogen and sulfur heteroatoms due to their lone pairs of electrons, making them likely sites for hydrogen bonding and coordination. nih.gov Conversely, the hydrogen atoms, particularly those attached to the thiazole ring or amine groups, exhibit a positive potential, identifying them as potential hydrogen bond donors. This information is crucial for understanding how the molecule interacts with biological receptors and other molecules. researchgate.net
Conformational Studies and Energetic Profiles
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies and the energy barriers for interconversion.
For derivatives closely related to this compound, such as those synthesized from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, conformational studies have been instrumental. mdpi.comnih.gov These computational investigations are used to confirm proposed reaction mechanisms by comparing the calculated formation energies of possible isomers and tautomers. The conformer with the lowest energy of formation is predicted to be the most stable and, therefore, the most likely product of a reaction. This approach has been successfully used to discriminate between potential isomers in the synthesis of complex di- and trithiazole systems, ensuring correct structural elucidation. mdpi.comnih.gov
Molecular Docking Simulations for Ligand-Target Binding Mode Predictions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand the binding mode of a ligand in the active site of a target protein and to estimate its binding affinity, often expressed as a binding energy or docking score. researchgate.netasianpubs.org
Thiazole derivatives are frequently investigated as inhibitors of various enzymes, and molecular docking provides critical insights into their mechanism of action. Docking studies have been performed on a wide range of 2-aminothiazole (B372263) derivatives against numerous biological targets, including enzymes implicated in cancer (e.g., EGFR, HER2, VEGFR-2), metabolic enzymes (e.g., carbonic anhydrase), and microbial proteins. nih.govresearchgate.netresearchgate.netmdpi.com These studies reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Serine, Alanine) and hydrophobic interactions, that stabilize the ligand-protein complex. asianpubs.orgacs.org
The following interactive table summarizes results from various molecular docking studies on different thiazole derivatives, showcasing their potential as inhibitors for a diverse set of protein targets.
| Thiazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Butyrylcholinesterase (BChE) | -7.96 | N/A | nih.gov |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Acetylcholinesterase (AChE) | -7.86 | N/A | nih.gov |
| Unnamed 2-aminothiazole derivative | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | N/A | researchgate.net |
| 3-nitrophenylthiazolyl derivative 4d | VEGFR-2 (PDB: 4ASD) | N/A | Glu885, Cys919, Asp1046 | mdpi.com |
| Unnamed 2-aminothiazole derivative 3d | Tyrosinase (PDB: 3NM8) | -6.64 | Ala40A, His49B | asianpubs.orgresearchgate.net |
| Unnamed thiazole derivative 3f | BRAFV600E | -8.7 | N/A | nih.gov |
| Unnamed thiazole derivative 3f | EGFR | -8.5 | N/A | nih.gov |
Comparative Modeling to Explore Selectivity and Interaction Energies
While potency is a key goal in drug design, selectivity is equally important to minimize off-target effects. Comparative modeling and structure-activity relationship (SAR) studies are used to understand why a ligand binds more strongly to its intended target than to other, often structurally similar, proteins. nih.gov
For thiazole-based inhibitors, these studies have revealed subtle structural features that govern selectivity. For example, in the development of kinase inhibitors, the addition of specific functional groups to the thiazole scaffold has been shown to be critical for achieving selectivity. The inclusion of a benzothiazole (B30560) ring and a morpholine (B109124) group was found to be essential for the activity and selectivity of certain PI3K/mTOR inhibitors. nih.gov Similarly, comparative studies of thiazole carboxamides as COX inhibitors demonstrated that specific substitutions could confer a higher preference for COX-2 over the COX-1 isoform, which is crucial for developing safer anti-inflammatory agents. nih.govacs.org These analyses often combine computational predictions with experimental data to build a comprehensive model of how molecular structure dictates biological function and selectivity. tandfonline.com
Mechanistic Investigations of in Vitro Biological Interactions
Enzyme Target Identification and Inhibition Mechanisms
The 2-aminothiazole (B372263) scaffold, a key component of (2-(Methylamino)thiazol-5-yl)methanol, is recognized as a privileged structure in medicinal chemistry. It frequently serves as a "hinge-binding" motif, enabling potent and often selective inhibition of various enzyme families, particularly protein kinases.
Derivatives incorporating the 2-aminothiazole framework have demonstrated significant inhibitory activity across the cyclin-dependent kinase (CDK) family, which are key regulators of the cell cycle and transcription. The substitution pattern on the thiazole (B1198619) ring, including the methylamino group at the C2 position, plays a critical role in determining both the potency and selectivity of these inhibitors against different CDK isotypes.
Research has identified distinct selectivity profiles for various aminothiazole-containing compounds. For instance, certain diaminothiazole derivatives show high selectivity for CDKs, with a preference for CDK2 and CDK5 over CDK9, CDK1, CDK4, and CDK6. nih.gov Other 2-aminothiazole derivatives have been characterized as highly selective inhibitors of the CDK4/CDK6 complex, with over 57-fold selectivity against a panel of other kinases. nih.govtandfonline.com
Furthermore, the specific (2-(methylamino)thiazol-5-yl) moiety has been incorporated into inhibitors targeting transcriptional CDKs. Studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine compounds revealed that substituting the C2-amino group with a C2-methylamino group had a minimal effect on CDK9 potency but was detrimental to activity against CDK2 and CDK4. acs.orgnih.gov This highlights the nuanced role of the methylamino group in directing selectivity. More recently, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as potent and novel inhibitors of CDK12. nih.govconsensus.app
| Derivative Class | Primary CDK Targets | Selectivity Profile | Source |
|---|---|---|---|
| Diaminothiazoles | CDK2, CDK5 | High selectivity, with lower activity against CDK1, CDK4, CDK6, and CDK9. | nih.gov |
| 2-Aminothiazole-derived "Compound A" | CDK4, CDK6 | >57-fold selectivity over other tested CDKs and kinases. | nih.govtandfonline.com |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | C2-methylamino substitution preserves CDK9 potency while reducing CDK2/CDK4 activity. | acs.orgnih.gov |
| 4-(2-(Methylamino)thiazol-5-yl)pyrimidin-2-amines | CDK12 | Identified as novel inhibitors of CDK12. | nih.govconsensus.app |
The 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within tissues, and its inhibition is a target in metabolic disease research. mdpi.comnih.gov Thiazole, thiazolone, and thiazolidine (B150603) derivatives have been identified as potent inhibitors of 11β-HSD1. mdpi.comnih.govresearchgate.netnih.gov
In vitro studies demonstrate that these compounds can inhibit 11β-HSD1 activity by over 50% at a concentration of 10 µM. mdpi.com For example, one adamantyl-containing aminothiazolone derivative achieved 82.82% inhibition of 11β-HSD1 at this concentration. mdpi.com A crucial aspect of these inhibitors is their selectivity. Many of these thiazole-based compounds show significantly less inhibitory activity against the 11β-HSD2 isoform, which is responsible for inactivating cortisol. mdpi.comnih.gov This selectivity is important for avoiding potential side effects related to mineralocorticoid receptor activation.
The inhibitory activity of compounds containing the 2-aminothiazole scaffold extends beyond kinases to other critical enzyme systems.
RNA Polymerase: Aminothiazole-based compounds have been designed as low-micromolar inhibitors of the Hepatitis C Virus (HCV) RNA polymerase, suggesting they may interact with an allosteric site on the enzyme. nih.gov
Poly (ADP-ribose) Polymerase (PARP): Certain 2-aminothiazole analogues have been shown to act as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. mdpi.com
DNA Polymerase: An indirect interaction with DNA polymerase alpha has been documented. Aminothiazole-based CDK2 inhibitors were found to reduce the phosphorylation of the p70 subunit of DNA polymerase alpha, confirming that the inhibition of CDK2 in a cellular context affects the function of its substrates. nih.govacs.org
Cellular Pathway Perturbations
By inhibiting key enzymes, derivatives of this compound can profoundly disrupt essential cellular pathways, leading to cytostatic and cytotoxic effects in cancer cell models.
The transcription of most protein-coding genes is carried out by RNA Polymerase II (Pol II), and its activity is tightly regulated by transcriptional CDKs, particularly CDK7, CDK9, and CDK12. acs.orgbiorxiv.org Inhibitors containing the (2-methylamino)thiazole moiety that target these CDKs have a direct impact on this process.
Compounds that inhibit CDK9 have been shown to block CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Pol II. acs.orgnih.gov This inhibition prevents the transition from transcription initiation to productive elongation, effectively shutting down the expression of genes with short half-lives, including many anti-apoptotic proteins. acs.orgnih.gov Similarly, CDK12 inhibitors bearing the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold have been found to block transcription elongation. nih.gov
The antiproliferative activity of many 2-aminothiazole derivatives is directly correlated with the induction of apoptosis, or programmed cell death. nih.govnih.govacs.org Multiple mechanistic pathways contributing to this outcome have been identified in various human cancer cell lines.
One key mechanism involves the disruption of the balance between pro- and anti-apoptotic proteins. For example, CDK9 inhibition by a 2-anilinopyrimidine derivative containing a thiazole moiety was shown to reduce the expression of the anti-apoptotic protein Mcl-1, which subsequently triggers apoptosis. acs.orgnih.gov Other studies on 2-amino-5-benzylthiazole derivatives in human leukemia cells have provided a more detailed picture of the apoptotic cascade. ukrbiochemjournal.orgukrbiochemjournal.org These compounds were found to induce the cleavage of PARP1 and caspase-3, which are hallmark events of apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org Furthermore, they increased the cellular levels of the pro-apoptotic protein Bim and the mitochondrion-specific nuclease EndoG, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org This concerted action effectively pushes the cell toward apoptosis, leading to DNA single-strand breaks and fragmentation. ukrbiochemjournal.orgukrbiochemjournal.org
Receptor Binding and Signaling Pathway Modulation
Research into derivatives of this compound has revealed potent and specific interactions with key cellular regulatory proteins. A notable example is the derivative H63, a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine compound, which has been identified as a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12).
Receptor Binding:
CDK12 is a transcriptional cyclin-dependent kinase that, in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. CDK12 inhibitors, including derivatives of this compound, are thought to competitively bind to the ATP-binding pocket of the CDK12 enzyme. This binding prevents the phosphorylation of RNA polymerase II, thereby interfering with transcriptional elongation. The specificity of this binding is a key determinant of the compound's efficacy and selectivity.
Signaling Pathway Modulation:
The inhibition of CDK12 by the derivative H63 has been shown to have significant downstream effects on cellular signaling pathways, particularly those involved in cell cycle regulation and DNA damage response. Mechanistic studies have demonstrated that H63 alters the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis. This pathway is critical for maintaining genomic integrity, and its disruption can lead to an accumulation of DNA damage.
Furthermore, the inhibition of CDK12 by H63 leads to the downregulation of core genes essential for the G1 phase of the cell cycle. This disruption of the normal cell cycle progression results in cell cycle arrest, a key mechanism for inhibiting the proliferation of cancer cells. The modulation of these signaling pathways underscores the therapeutic potential of this class of compounds in diseases characterized by uncontrolled cell growth.
Table 1: In Vitro Biological Activity of H63, a Derivative of this compound
| Target/Assay | IC50 / Effect | Cell Line |
| CDK12 Inhibition | Potent Inhibition | Esophageal Squamous Cell Carcinoma (ESCC) |
| Cell Cycle | G1 Phase Arrest | ESCC |
| Signaling Pathway | Alteration of CDK12-ATM/ATR-CHEK1/CHEK2 axis | ESCC |
| Transcription | Blocked transcription elongation | ESCC |
Investigation of Molecular Aggregation Effects on Biological Activity
The investigation of molecular aggregation effects on the biological activity of this compound and its derivatives is an area where published research is currently limited. Molecular aggregation, where small molecules form colloidal particles in solution, can sometimes lead to non-specific inhibition of enzymes and interference in biological assays, potentially producing misleading results.
While the thiazole scaffold is present in a wide range of biologically active compounds, the propensity of this compound or its specific derivatives to form aggregates that influence their biological activity has not been extensively studied. In broader studies of fragment-based drug discovery involving thiazole-containing compounds, the potential for aggregation is acknowledged, and assays are often performed in the presence of detergents to mitigate this possibility. nih.gov
Future research into the physicochemical properties of this compound and its derivatives would be valuable to determine if molecular aggregation plays a role in their observed biological effects. Such studies would help to distinguish between specific, target-based activities and non-specific effects, providing a clearer understanding of their true therapeutic potential.
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Elucidation of Key Pharmacophoric Features within the Thiazole (B1198619) Scaffold
The 2-aminothiazole (B372263) motif is recognized as a privileged structure in medicinal chemistry, frequently forming the core of molecules with a wide array of biological activities. nih.govcityu.edu.hk Its utility stems from the specific arrangement of hydrogen bond donors and acceptors, as well as its ability to act as a rigid scaffold for presenting various functional groups in a defined spatial orientation.
Key pharmacophoric features essential for the biological activity of derivatives based on the (2-(Methylamino)thiazol-5-yl)methanol scaffold include:
The 2-Amino Group: The nitrogen at the 2-position is a critical hydrogen bond donor. In the parent compound, this is a methylamino group. Modification of this group, for instance by acylation, can significantly alter binding affinities. nih.gov The ability of this group to engage in hydrogen bonding is a recurring feature in the binding modes of many 2-aminothiazole-based inhibitors.
The Thiazole Ring: The sulfur and nitrogen atoms of the thiazole ring itself are important for molecular recognition and can participate in various non-covalent interactions with biological targets. The ring's aromatic nature and planarity help to position substituents correctly within a target's binding site. nih.gov A switch from an aminothiazole to an aminothiadiazole scaffold, for example, has been shown to result in a loss of potency in certain contexts, highlighting the specific importance of the thiazole core. cityu.edu.hk
Substituents at C4 and C5: The C4 and C5 positions of the thiazole ring are key points for introducing diversity and tuning the molecule's properties. The hydroxymethyl group at the C5 position in this compound offers a crucial hydrogen bonding opportunity and a potential point for further chemical modification. SAR studies on related compounds have shown that introducing a phenyl group at the C4-position can have a significant effect on potency. nih.gov Similarly, modifications at the C5 position, such as incorporating a carboxanilide side chain, have been explored to target specific enzymes.
Influence of Substituent Position and Nature on Biological Efficacy and Selectivity
The biological effect of thiazole-based compounds can be finely tuned by altering the position and chemical nature of various substituents. Structure-activity relationship studies have demonstrated that even minor changes can lead to significant shifts in potency and selectivity.
For instance, in the development of Akt inhibitors, the nature of the substituent on a phenyl ring at the 4th position of the thiazole scaffold was found to be critical. A cyano substituent significantly enhanced selective anticancer activity against C6 and A549 cell lines, whereas a hydroxy substituent on the same phenyl ring markedly increased activity against C6 cells specifically. acs.org
In another study focused on cyclin-dependent kinase (CDK) inhibitors, substitution at the C5-position of a pyrimidine (B1678525) ring attached to the thiazole core was crucial for potency and selectivity. nih.gov While a hydrogen at this position yielded a potent pan-CDK inhibitor, adding a carbonitrile group maintained high potency. nih.gov Further modifications to the aniline (B41778) moiety attached to the pyrimidine revealed that bulky substituents were important for CDK9 potency. nih.gov
The influence of halogen substitutions has also been systematically studied. In a series of thiazole derivatives designed as antimigration agents, a chlorine substitution at the meta position of a thiazole-linked phenyl ring was found to be far superior to a substitution at the ortho position. nih.gov Similarly, for factor Xa and XIa inhibitors, the introduction of fluorine or chlorine atoms into the para-position of the phenyl fragment on the thiazole ring was preferable for preparing active compounds. researchgate.net
| Core Scaffold | Substituent Modification | Target/Activity | Observed Effect on Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| 2-(Hydrazinyl)-4-(phenyl)thiazole | 4-(4-cyanophenyl) vs. 4-(4-hydroxyphenyl) | Anticancer (C6 glioma cells) | Cyano group: IC₅₀ = 3.83 µg/mL; Hydroxy group led to significant activity. | acs.org |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | H vs. CN at C5 of pyrimidine | CDK9 Inhibition | Both substitutions resulted in potent inhibition (Kᵢ = 1-6 nM). | nih.gov |
| Thiazole-phenyl derivative | meta-Chloro vs. ortho-Chloro on phenyl ring | Antimigration Activity | Meta substitution was far superior to ortho. | nih.gov |
| Pyrroloquinolinone-thiazole hybrid | F or Cl at para-position of thiazole's phenyl ring | Factor Xa/XIa Inhibition | Introduction of halogens at the para-position was preferable for activity. | researchgate.net |
Strategies for Enhancing Target Selectivity and Potency
Rational drug design principles are extensively applied to the thiazole scaffold to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.
One primary strategy involves structure-based design , where the known three-dimensional structure of a target protein is used to guide the modification of the inhibitor. For example, in the design of PI3K/mTOR dual inhibitors, the thiazole ring was retained to mimic the approved drug alpelisib, while a hydrophobic group was connected via a hydrazone linker to maintain the key pharmacophoric features required for dual inhibition. ox.ac.uk
Another approach is the modification of linker structures . Replacing a flexible linker with a more rigid one, such as the thiazole-2-acetamide moiety, has been used to create potent tubulin polymerization inhibitors. nih.gov Conversely, altering an amide linker to a sulfamide (B24259) structure in a different series of compounds resulted in a significant loss of antimigration activity, demonstrating the linker's critical role. nih.gov
Exploiting unique binding pockets is a further strategy to achieve selectivity. In the development of sirtuin inhibitors, a 4,6-dimethylpyrimidine (B31164) moiety attached to the aminothiazole was found to be crucial for binding to a specific 'selectivity pocket' within the enzyme. The absence of these methyl groups led to a loss of affinity, underscoring the importance of precise structural features for selective targeting. cityu.edu.hk
Finally, creating hybrid molecules that combine the thiazole scaffold with other known pharmacophores is a common strategy. This approach aims to leverage the favorable properties of both moieties to create compounds with enhanced or novel activities.
Development of Chemical Probes for Biological System Interrogation
Beyond their therapeutic potential, derivatives of the 2-aminothiazole scaffold are valuable tools for chemical biology. They can be developed into chemical probes to identify and validate drug targets, visualize biological processes, and interrogate complex cellular pathways. A chemical probe is typically a small molecule that interacts with a specific protein target and is often equipped with a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling.
A notable example involves the development of probes from a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold to investigate inhibitors of the mitotic kinesin HSET (KIFC1). In this study, researchers identified a suitable position on the thiazole-based inhibitor to attach a linker without disrupting its binding activity. This allowed for the synthesis of two types of probes:
A fluorescent-tagged probe to visualize the localization of the compound within the cell.
A trans-cyclooctene (TCO)-tagged probe for "click chemistry" applications.
Using these probes, the researchers demonstrated direct binding of the compound to the HSET protein. The TCO-tagged probe, in particular, allowed for confirmation of target engagement within cells via a click reaction with a tetrazine-Cy5 dye, showing specific colocalization of the probe with HSET at the mitotic spindle. This work exemplifies how a thiazole scaffold, closely related to this compound, can be rationally modified to create sophisticated chemical probes that confirm a drug's mechanism of action in a cellular context.
Another advanced strategy is photoaffinity labeling (PAL) , where a photoreactive group is incorporated into the small molecule probe. researchgate.net Upon irradiation with UV light, this group forms a covalent bond with the target protein, allowing for irreversible trapping and subsequent identification of binding partners. While not yet specifically reported for this compound, the 2-aminothiazole scaffold is a suitable candidate for the incorporation of photoreactive moieties like diazirines to create such probes for target deconvolution studies.
Q & A
Q. Q1. What are the common synthetic routes for (2-(Methylamino)thiazol-5-yl)methanol?
A1. Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or bromoalkanes. For example:
- Step 1: Bromination of precursor thiazoles using reagents like N-bromosuccinimide (NBS) in chloroform (e.g., conversion of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone to brominated intermediates) .
- Step 2: Alkylation or substitution reactions with methanol derivatives under reflux conditions (e.g., propan-2-ol or ethanol as solvents, 2–5 hours) .
- Purification: Recrystallization from methanol or ethanol yields white crystalline products (>95% purity) .
Key Characterization Methods:
- HR-MS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., m/z 419.1878 for related thiazole-pyrimidine hybrids) .
- RP-HPLC: Assesses purity (e.g., retention times of 10.94–11.19 min under gradient elution) .
Structural Elucidation & Advanced Analysis
Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
A2. The CCP4 suite (e.g., REFMAC) refines crystallographic data using maximum-likelihood methods:
- Data Collection: High-resolution X-ray diffraction (e.g., 1.5–2.0 Å) at synchrotron facilities.
- Refinement: Incorporates prior phase information and experimental uncertainties to optimize σ(A) values for error estimation .
- Validation: Tools like MolProbity cross-check bond lengths/angles against standard geometries .
Example: A related thiazole-pyrimidine inhibitor (PDB ID: 4E94) showed 0.18 Å RMSD for backbone atoms after refinement .
Handling Data Contradictions
Q. Q3. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts or melting points) for this compound?
A3. Contradictions often arise from:
- Purity Variations: Impurities (e.g., residual solvents) alter melting points. Recrystallize from ethanol or use preparative HPLC .
- Solvent Effects: NMR chemical shifts vary with deuterated solvents (DMSO-d6 vs. CDCl3). Always report solvent conditions .
- Instrument Calibration: Cross-validate HR-MS data with internal standards (e.g., sodium formate clusters) .
Case Study: A 2-(methylamino)thiazole derivative showed a 2°C melting point variation (57.5–59°C) due to differing recrystallization solvents .
Biological Activity & Mechanism
Q. Q4. What experimental designs are optimal for evaluating the biological activity of this compound derivatives?
A4. Focus on targeted assays based on structural analogs:
- Kinase Inhibition: Test CDK9 inhibition using fluorescence polarization assays (IC50 values <100 nM for pyrimidine-thiazole hybrids) .
- Antimicrobial Activity: Use microdilution assays (MIC values against S. aureus or E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC50 ~5 µM for HepG2 cells) .
Structural Insights: The methylamino group enhances hydrogen bonding with kinase ATP pockets (e.g., CDK9 Asp104) .
Advanced Synthetic Challenges
Q. Q5. How can regioselectivity issues during alkylation of the thiazole ring be mitigated?
A5. Strategies include:
- Protecting Groups: Temporarily block the methylamino group with tert-butoxycarbonyl (Boc) before alkylation .
- Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to stabilize transition states .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
Example: Bromoalkane alkylation of 4-methyl-2-(methylamino)thiazole in DMF achieved 80% regioselectivity for the 5-methanol derivative .
Computational Modeling
Q. Q6. Which computational methods predict the reactivity of this compound in nucleophilic substitutions?
A6. Use DFT (Density Functional Theory) calculations:
- Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
- Reactivity Descriptors: Fukui indices identify nucleophilic sites (e.g., C5 of the thiazole ring) .
- Transition State Analysis: IRC (Intrinsic Reaction Coordinate) maps confirm reaction pathways .
Validation: Predicted activation energy (ΔG‡) of 25 kcal/mol matched experimental kinetic data for SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
